molecular formula C13H17NO3 B5679710 4-[(2-methylphenoxy)acetyl]morpholine

4-[(2-methylphenoxy)acetyl]morpholine

Cat. No. B5679710
M. Wt: 235.28 g/mol
InChI Key: IMTWSVMXBUMEQP-UHFFFAOYSA-N
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Description

4-[(2-methylphenoxy)acetyl]morpholine is a compound of interest in various chemical and pharmaceutical applications. Its structure involves a morpholine ring, which is a common motif in medicinal chemistry due to its versatility and biological relevance.

Synthesis Analysis

  • The synthesis of related morpholine derivatives involves key reactions like condensation, cyclization, and bromination. For instance, the synthesis of 2-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)morpholine, a compound with antimicrobial properties, was achieved through a nine-step process involving bromination of 3-acetylpyridine and dehydration of a diol with cyclization (Kumar, Sadashiva, & Rangappa, 2007).

Molecular Structure Analysis

  • X-ray structural analysis of morpholine derivatives can reveal important insights into their molecular geometry. For example, the study of 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine provided valuable information on the geometry of the N―N double bond and the partial delocalization across the linear triazene moiety (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Chemical Reactions and Properties

  • Morpholine derivatives participate in various chemical reactions such as condensation, chlorination, and nucleophilic substitution. For instance, 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives have been synthesized through steps including condensation reaction, chlorination, and nucleophilic substitution (Lei, Wang, Xiong, & Lan, 2017).

Physical Properties Analysis

  • Morpholine derivatives exhibit specific physical properties based on their structure. For instance, the morpholinium salts of phenoxyacetic acid analogues demonstrated one-dimensional hydrogen-bonded chain polymers and cyclic hydrogen-bonded heterotetramers (Smith & Lynch, 2015).

Chemical Properties Analysis

  • The chemical properties of morpholine derivatives are influenced by their structural components. For example, Schiff base oligomer of 2-[(4-morpholin-4-yl-phenyl)imino]methylphenol and its oligomer–metal complex compounds exhibited specific conductivity and thermal degradation properties, indicative of their potential use in materials science (Kaya, Çulhaoğlu, & Gül, 2006).

properties

IUPAC Name

2-(2-methylphenoxy)-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-11-4-2-3-5-12(11)17-10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTWSVMXBUMEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methylphenoxy)-1-(morpholin-4-yl)ethanone

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